NSI-189 phosphate
NSI-189 phosphate
NSI-189 phosphate is a stimulator of neurogenesis of human hippocampus-derived neural stem cells in vitro and in vivo. Raw NSI-189 Phosphate powder is also thought to be a promising treatment for other condition including post-traumatic stress disorder (PTSD), Alzheimer’s disease and age-related cognitive problems. The mechanism of NSI-189 action is explained by its ability to stimulate the generation of new neurons in the hippocampus, however the exact target molecule is still unknown. The drug form of NSI-189 is being tested in phase II of clinical trials in patients suffering from major depressive disorder.
Brand Name:
Vulcanchem
CAS No.:
1270138-41-4
VCID:
VC0004124
InChI:
InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4)
SMILES:
CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O
Molecular Formula:
C22H33N4O5P
Molecular Weight:
464.5 g/mol
NSI-189 phosphate
CAS No.: 1270138-41-4
Inhibitors
VCID: VC0004124
Molecular Formula: C22H33N4O5P
Molecular Weight: 464.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description | NSI-189 phosphate is a stimulator of neurogenesis of human hippocampus-derived neural stem cells in vitro and in vivo. Raw NSI-189 Phosphate powder is also thought to be a promising treatment for other condition including post-traumatic stress disorder (PTSD), Alzheimer’s disease and age-related cognitive problems. The mechanism of NSI-189 action is explained by its ability to stimulate the generation of new neurons in the hippocampus, however the exact target molecule is still unknown. The drug form of NSI-189 is being tested in phase II of clinical trials in patients suffering from major depressive disorder. |
---|---|
CAS No. | 1270138-41-4 |
Product Name | NSI-189 phosphate |
Molecular Formula | C22H33N4O5P |
Molecular Weight | 464.5 g/mol |
IUPAC Name | (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid |
Standard InChI | InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4) |
Standard InChIKey | LWHMGALTTIYPJU-UHFFFAOYSA-N |
SMILES | CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O |
Canonical SMILES | CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O |
Purity | 98% |
Synonyms | (4-benzylpiperazin-1-yl)-(2-(3-methylbutylamino)pyridin-3-yl)methanone; NSI-189; NSI-189 phosphate |
Reference | 1: Tajiri N, Quach DM, Kaneko Y, et al. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats. J Cell Physiol. 2017;232(10):2731‐2740. doi:10.1002/jcp.25847 2: Allen BD, Acharya MM, Lu C, et al. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189. Radiat Res. 2018;189(4):345‐353. doi:10.1667/RR14879.1 3: Liu Y, Johe K, Sun J, et al. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189. Neuropharmacology. 2019;144:337‐344. doi:10.1016/j.neuropharm.2018.10.038 4: Jolivalt CG, Marquez A, Quach D, et al. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189. Diabetes. 2019;68(11):2143‐2154. doi:10.2337/db19-0271 5: McIntyre RS, Johe K, Rong C, Lee Y. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects. Expert Opin Investig Drugs. 2017;26(6):767‐770. doi:10.1080/13543784.2017.1324847 6: Papakostas GI, Johe K, Hand H, et al. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder [published online ahead of print, 2019 Jan 9]. Mol Psychiatry. 2019;10.1038/s41380-018-0334-8. doi:10.1038/s41380-018-0334-8 7: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients [published correction appears in Mol Psychiatry. 2016 Oct;21(10):1483-4]. Mol Psychiatry. 2016;21(10):1372‐1380. doi:10.1038/mp.2015.178 8: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients. Mol Psychiatry. 2016;21(10):1483‐1484. doi:10.1038/mp.2016.140 |
PubChem Compound | 50922680 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume